molecular formula C23H22N2O2 B11474908 1-benzyl-2-(3,4-dimethoxybenzyl)-1H-benzimidazole

1-benzyl-2-(3,4-dimethoxybenzyl)-1H-benzimidazole

Cat. No.: B11474908
M. Wt: 358.4 g/mol
InChI Key: LHRUWHGYSGYONK-UHFFFAOYSA-N
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Description

1-benzyl-2-(3,4-dimethoxybenzyl)-1H-benzimidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their significant biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-2-(3,4-dimethoxybenzyl)-1H-benzimidazole can be achieved through the condensation reaction of o-phenylenediamine with aromatic aldehydes. One efficient method involves using phosphoric acid as an eco-friendly homogeneous catalyst under mild thermal conditions. The reaction typically takes place in methanol, yielding the desired product in moderate to excellent yields (61-89%) within a short period (13-30 minutes) .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. The use of environmentally benign catalysts and mild reaction conditions makes the process suitable for industrial applications, ensuring high yields and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-2-(3,4-dimethoxybenzyl)-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced benzimidazole derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-benzyl-2-(3,4-dimethoxybenzyl)-1H-benzimidazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-benzyl-2-(3,4-dimethoxybenzyl)-1H-benzimidazole involves its interaction with specific molecular targets and pathways. For instance, in the context of its anti-diabetic properties, the compound binds to an agonist in the active site of the 4ll1 protein, leading to the inactivation of this protein. This interaction results in beneficial effects during the treatment of diabetes, including the establishment of hydrogen bonds with glutamine residues and π bonds with tyrosine residues .

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-2-phenyl-benzimidazole: Similar in structure but with a phenyl group instead of the dimethoxybenzyl group.

    1-(3,4-dimethoxybenzyl)-2-(3,4-dimethoxyphenyl)-1H-benzimidazole: Contains additional dimethoxy groups on the phenyl ring.

Uniqueness

1-benzyl-2-(3,4-dimethoxybenzyl)-1H-benzimidazole is unique due to the presence of both benzyl and dimethoxybenzyl substituents, which contribute to its distinct chemical properties and potential applications. The combination of these substituents enhances its biological activity and makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C23H22N2O2

Molecular Weight

358.4 g/mol

IUPAC Name

1-benzyl-2-[(3,4-dimethoxyphenyl)methyl]benzimidazole

InChI

InChI=1S/C23H22N2O2/c1-26-21-13-12-18(14-22(21)27-2)15-23-24-19-10-6-7-11-20(19)25(23)16-17-8-4-3-5-9-17/h3-14H,15-16H2,1-2H3

InChI Key

LHRUWHGYSGYONK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC2=NC3=CC=CC=C3N2CC4=CC=CC=C4)OC

Origin of Product

United States

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